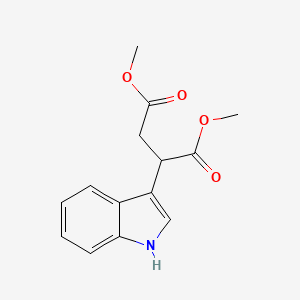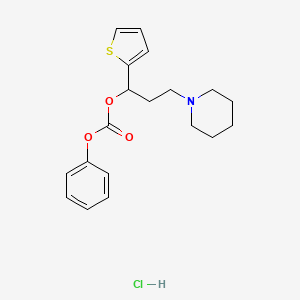![molecular formula C12H15NO7S B14071577 2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid](/img/structure/B14071577.png)
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonylamino group and a pentanedioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and pentanedioic acid.
Formation of Sulfonyl Chloride: 4-Methoxyaniline is reacted with chlorosulfonic acid to form 4-methoxybenzenesulfonyl chloride.
Amidation Reaction: The sulfonyl chloride is then reacted with pentanedioic acid in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxyphenyl)sulfonylamino]pentanedioic acid.
Reduction: Formation of 2-[(4-Methoxyphenyl)sulfanylamino]pentanedioic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonylamino group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[(4-Methylphenyl)sulfonylamino]pentanoic acid
- 2-[(4-Hydroxyphenyl)sulfonylamino]pentanedioic acid
- 2-[(4-Chlorophenyl)sulfonylamino]pentanedioic acid
Uniqueness
2-[(4-Methoxyphenyl)sulfonylamino]pentanedioic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
属性
分子式 |
C12H15NO7S |
|---|---|
分子量 |
317.32 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C12H15NO7S/c1-20-8-2-4-9(5-3-8)21(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
DETPSUHECVIOBF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


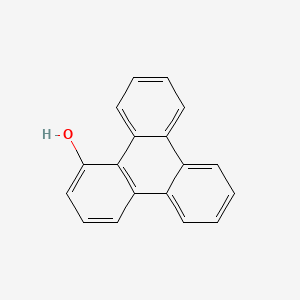
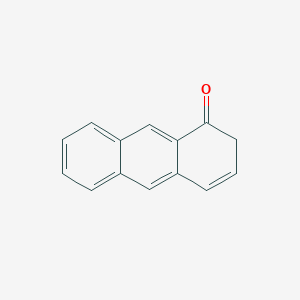
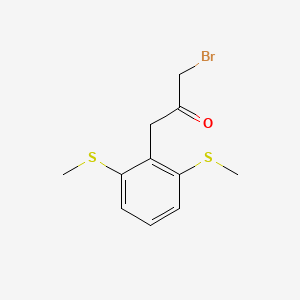

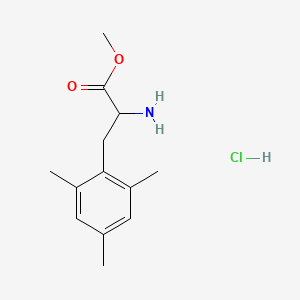
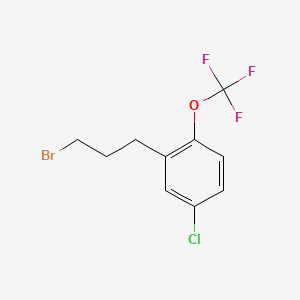

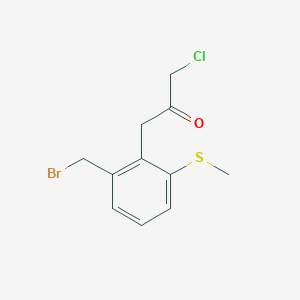
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
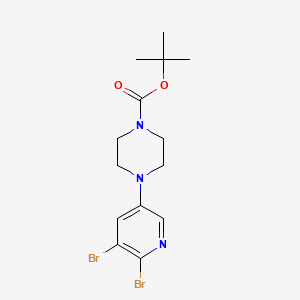
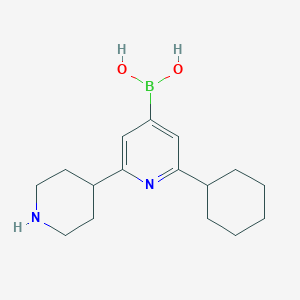
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]indole](/img/structure/B14071563.png)
